molecular formula C19H22N2O3 B2438309 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide CAS No. 496036-13-6

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide

Cat. No.: B2438309
CAS No.: 496036-13-6
M. Wt: 326.396
InChI Key: CPNOFCGJFXTIOK-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide is an organic compound with the molecular formula C19H24N2O3 This compound is known for its unique chemical structure, which includes a benzamide group and a dimethylphenoxy butanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide typically involves a multi-step process. One common method includes the reaction of 2,4-dimethylphenol with butanoyl chloride to form 2,4-dimethylphenoxybutanoyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,3-Dimethylphenoxy)butanoylamino]benzamide
  • Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate

Uniqueness

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its dimethylphenoxy group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 319.39 g/mol
  • CAS Number : 496036-13-6

The compound features a benzamide core with a butanoylamino group and a dimethylphenoxy substituent, which may influence its interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (μM)
Compound AA549 (Lung Cancer)6.26 ± 0.33
Compound BNCI-H358 (Lung Cancer)6.48 ± 0.11
Compound CHCC827 (Lung Cancer)20.46 ± 8.63

These findings suggest that modifications to the benzamide structure can enhance antitumor efficacy, potentially making derivatives of this compound promising candidates for further development in cancer therapy .

The mechanism of action for benzamide derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, some studies indicate that these compounds may interact with DNA or inhibit proteasome activity, leading to apoptosis in cancer cells .

Case Studies

  • In Vitro Studies
    • A study evaluated the cytotoxic effects of various benzamide derivatives on human lung cancer cell lines using MTS assays. Results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, showcasing their potential as effective anticancer agents .
  • Molecular Docking Studies
    • Virtual screening and molecular docking techniques have been employed to predict how this compound interacts with specific protein targets associated with cancer and other diseases. These studies help identify binding affinities and potential therapeutic applications .
  • Neuroprotective Effects
    • Some related compounds have been shown to possess neuroprotective properties by inhibiting cholinesterase enzymes and preventing amyloid-beta aggregation, which are critical factors in Alzheimer's disease progression . This suggests that this compound may also hold promise in neurodegenerative disease research.

Properties

IUPAC Name

2-[4-(2,4-dimethylphenoxy)butanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-17(14(2)12-13)24-11-5-8-18(22)21-16-7-4-3-6-15(16)19(20)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOFCGJFXTIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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